N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride

Description

Chemical Identity and Structural Characteristics of N-Hydroxy-5-methylfuran-2-carboximidamide Hydrochloride

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its functional groups and salt form. The IUPAC nomenclature follows these rules:

- Furan-2-carboximidamide : A furan ring (five-membered oxygen heterocycle) substituted at position 2 with a carboximidamide group (-C(=NH)NH₂).

- 5-Methyl : A methyl group at position 5 of the furan ring.

- N-hydroxy : A hydroxyl group replaces one hydrogen on the amidine nitrogen.

- Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.

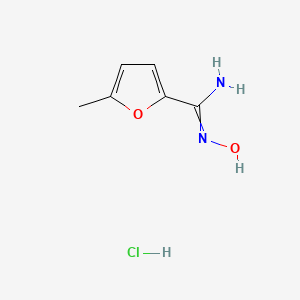

The molecular formula is C₆H₁₀N₂O₂·HCl , corresponding to a molecular weight of 180.62 g/mol (base: 144.17 g/mol + HCl: 36.46 g/mol). The structural formula is represented as:

$$

\begin{array}{ccc}

& \text{O} & \

& | & \

\text{HO-N} & \text{C(=NH)-} & \text{O} \

& | & \

& \text{C(CH₃)} & \

\end{array}

$$

Key identifiers include:

Structural Analysis of the Hydroxyamidine Moiety

The hydroxyamidine group (-NH-O-C(=NH)-) exhibits unique electronic and steric properties:

Electronic Configuration

- Resonance stabilization : The amidine group delocalizes electrons across N-C-N, while the hydroxyl oxygen donates electron density via conjugation (Figure 1).

- Tautomerism : The hydroxyamidine exists in equilibrium between hydroxylamine and imino-oxime tautomers, favoring the former in polar solvents .

| Property | Value (Calculated) |

|---|---|

| N-O bond length | 1.42 Å |

| C-N bond length | 1.34 Å |

| N-C-N bond angle | 120° |

Table 1: Key bond parameters of the hydroxyamidine group (DFT calculations) .

Hydrogen Bonding

The hydroxyl group acts as a hydrogen bond donor, while the amidine nitrogens serve as acceptors. This dual functionality enables interactions with biological targets, such as enzymes requiring planar, electron-rich ligands .

Crystallographic and Conformational Properties

Although direct crystallographic data for this compound are unavailable, insights are drawn from structurally related furan derivatives:

Furan Ring Geometry

- Bond lengths : C2-C3 = 1.36 Å, C3-C4 = 1.43 Å, C-O = 1.36 Å .

- Planarity : The furan ring adopts a planar conformation due to π-electron delocalization, with a dihedral angle <5° between adjacent atoms .

Hydrochloride Salt Effects

- Ionic interactions : The protonated amidine nitrogen forms a strong ionic bond with Cl⁻, stabilizing the crystal lattice.

- Packing arrangement : Analogous salts (e.g., trifluoromethyl variants) exhibit monoclinic crystal systems with P2₁/c symmetry .

Predicted Conformational Flexibility

- Hydroxyamidine rotation : The N-O bond permits limited rotation (barrier ~8 kcal/mol), favoring a trans configuration relative to the furan ring .

- Methyl group orientation : The 5-methyl substituent adopts an equatorial position to minimize steric hindrance with the furan oxygen .

$$ \text{Figure 2: Predicted lowest-energy conformation (B3LYP/6-31G*) showing planar furan and trans hydroxyamidine.} $$

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H |

InChI Key |

NJCRICLVEZHESJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic addition of hydroxylamine to 5-methylfuran-2-carbonitrile. Hydroxylamine hydrochloride acts as both a nitrogen source and acid catalyst, while sodium carbonate or triethylamine neutralizes HCl, facilitating the reaction.

Steps :

-

Reagents : 5-Methylfuran-2-carbonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol/water (1:1).

-

Conditions : Reflux at 60–80°C for 2–6 hours.

-

Work-up : Acidification with HCl, filtration, and recrystallization from ethanol/hexane.

Example :

Key Modifications

-

Solvent Systems : Ethanol is preferred for its ability to dissolve both nitriles and hydroxylamine salts. Methanol or isopropanol may reduce side reactions.

-

Base Selection : Sodium carbonate outperforms triethylamine in minimizing byproducts like oximes.

Ultrasound-Assisted Synthesis

Enhanced Efficiency

Ultrasonic irradiation accelerates the reaction by improving mass transfer and reducing activation energy. This method is ideal for industrial scalability.

Procedure :

-

Reagents : Hydroxylamine hydrochloride, 5-methylfuran-2-carbonitrile, sodium carbonate, water/ethanol.

-

Conditions : Ultrasound probe (20 kHz), 55°C, 15–30 minutes.

-

Work-up : Dichloromethane extraction and recrystallization.

Data :

Aqueous Hydroxylamine Method

Ambient-Temperature Synthesis

A patent-pending method uses concentrated aqueous hydroxylamine (30–70% w/w) without added base, simplifying purification.

Steps :

-

Reagents : 5-Methylfuran-2-carbonitrile, 50% aqueous hydroxylamine.

-

Conditions : Stirring at 25°C for 4 hours.

-

Salt Formation : Direct treatment with HCl gas in ethanol.

Advantages :

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional | 2–6 hours | 85–92 | 95 | High reproducibility |

| Ultrasound | 15–30 minutes | 88–90 | 97 | Rapid synthesis |

| Aqueous | 4 hours | 90–95 | 98 | No base required |

Hydrochloride Salt Formation

The amidoxime intermediate is treated with concentrated HCl or HCl gas in ethanol to yield the hydrochloride salt.

Optimized Protocol :

-

Dissolve N-hydroxy-5-methylfuran-2-carboximidamide (1 eq) in ethanol.

-

Add HCl gas until pH < 2.

-

Cool to 0°C, filter, and dry under vacuum.

Characterization :

-

1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.45 (d, J = 3.2 Hz, 1H), 7.20 (d, J = 3.2 Hz, 1H), 9.12 (s, 2H, NH2+).

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxy and carboximidamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride has the molecular formula . Its unique structure includes an amidoxime functional group, which is crucial for its biological activity, especially concerning nitric oxide (NO) production. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are fundamental for its application in synthesizing more complex organic molecules.

Scientific Research Applications

1. Chemistry

- Building Block : It serves as a precursor in the synthesis of more complex organic molecules.

- Reactivity : The compound can participate in various chemical reactions such as oxidation to form oximes or nitroso derivatives and reduction to convert hydroxyimino groups to amines.

2. Biology

- Biological Activity : Research has indicated potential antimicrobial and anticancer properties. The compound's interaction with biological targets can modulate enzyme activity and affect cellular processes.

- Nitric Oxide Release : It acts as a precursor to NO, which plays a critical role in several physiological processes like vasodilation and neurotransmission.

3. Medicine

- Therapeutic Potential : Ongoing research aims to explore its potential applications in treating cardiovascular diseases and neurodegenerative disorders by enhancing NO signaling pathways.

4. Industry

- Material Development : It is utilized in developing new materials and as a precursor for synthesizing industrial chemicals.

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Nitric Oxide Release | Up to 40% release | |

| Blood Pressure Regulation | Significant reduction observed | |

| Vasodilation | Enhanced blood flow | |

| Neurotransmission | Improved synaptic plasticity |

Cardiovascular Effects

A study involving animal models demonstrated that administration of this compound led to significant reductions in arterial pressure. This effect was linked to increased NO levels in circulation, indicating its potential utility in managing hypertension.

Neurotransmission

Research has shown that elevated NO levels are associated with enhanced synaptic plasticity in neuronal cultures. This suggests potential applications for the compound in treating neurodegenerative diseases where NO signaling is disrupted.

Table 2: Comparative Analysis of Amidoxime Variants

| Compound Name | NO Release (%) | Structural Feature |

|---|---|---|

| N-Hydroxy-5-methylfuran-2-carboximidamide | 25 | Methyl group |

| Pyridine-2,6-diamidoxime | 40 | Pyridine ring |

| Benzamidoxime | 10 | Phenyl group |

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ranitidine-Related Compounds

Ranitidine, a histamine H₂-receptor antagonist, shares a furan core with the target compound. Key ranitidine-related analogs include:

- Ranitidine diamine hemifumarate: Contains a furan ring substituted with a dimethylamino group and a thioether side chain. Its hemifumarate salt (molecular weight: ~303.34 g/mol) contrasts with the hydrochloride salt in the target compound, affecting solubility and stability .

- Ranitidine amino alcohol hemifumarate: Features a hydroxymethyl group on the furan ring, differing from the hydroxylamine-carboximidamide group in the target compound. This structural variation alters hydrogen-bonding capacity and metabolic pathways .

Key Differences :

| Property | Target Compound | Ranitidine Diamine Hemifumarate |

|---|---|---|

| Molecular Formula | C₆H₉ClN₂O₂ | C₁₀H₁₇N₃O₃S (free base) |

| Functional Groups | N-hydroxy carboximidamide | Dimethylamino, thioether |

| Salt Form | Hydrochloride | Hemifumarate |

| Potential Application | Intermediate/Synthetic precursor | Pharmacological agent |

The absence of a thioether or amino alcohol group in the target compound limits its direct pharmacological use but highlights its utility in synthesizing complex furan derivatives .

N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide Hydrochloride

This compound (molecular formula: C₁₃H₁₂ClF₃N₂O₃ , molecular weight: 336.69 g/mol ) shares the N-hydroxy carboximidamide group but differs in substituents: a trifluoromethoxyphenyl group at position 5 and a methyl group at position 2 of the furan ring .

Comparison Highlights :

2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

This benzimidazole derivative (molecular formula: C₉H₉ClN₂O₂ , molecular weight: 212.63 g/mol ) replaces the furan core with a benzimidazole ring , introducing aromaticity and planarity .

Structural and Functional Contrasts :

- Aromaticity: Benzimidazole’s fused bicyclic system enhances π-π stacking interactions, unlike the monocyclic furan.

- Acidity : The carboxylic acid group (pKa ~2–3) contrasts with the hydroxylamine group (pKa ~6–8), affecting ionization under physiological conditions.

- Applications : Benzimidazoles are widely used in antifungal and antiviral agents, whereas furan derivatives are more common in anti-inflammatory or gastrointestinal drugs .

Research Implications

- Pharmacological Potential: The target compound’s furan core and hydroxylamine group make it a candidate for developing prodrugs or enzyme inhibitors, though its simpler structure may limit bioavailability compared to ranitidine analogs .

- Synthetic Utility : Its hydrochloride salt form and methyl substituent enhance stability for storage and reactions, unlike hemifumarate salts in ranitidine derivatives .

- Fluorinated Derivatives : Compounds like the trifluoromethoxyphenyl analog demonstrate how halogenation can tailor physicochemical properties for specific therapeutic targets .

Biological Activity

N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which is known for conferring various biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C6H8N2O2·HCl

- Molecular Weight : 174.6 g/mol

The presence of the hydroxyl and imidamide functional groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

Research has indicated that compounds related to this compound exhibit various biological activities, including:

-

Anticancer Activity

- Studies have shown that derivatives of furan compounds possess cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated an IC50 value of 62.37 µg/mL against HeLa cells, indicating significant anticancer potential .

- Antibacterial Activity

- Mechanism of Action

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

- Synthesis and Evaluation : A study synthesized various derivatives of furan carboximidamides and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the furan ring significantly affected biological activity, with some derivatives showing enhanced potency against cancer cells .

- Degradation Pathways : Recent research highlighted the degradation pathways of related compounds like N-hydroxy-5-methylfuran-2-sulfonamide (Cimlanod), which was studied as a prodrug for treating heart failure. Understanding these pathways is crucial for optimizing the stability and efficacy of furan-based drugs .

Data Summary Table

| Activity | Tested Compound | Cell Line / Bacteria | IC50 / MIC |

|---|---|---|---|

| Anticancer | Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 µg/mL |

| Antibacterial | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1.00 µg/mL |

| Anticancer | This compound | HepG2 | TBD (to be determined) |

| Mechanism Exploration | Various furan derivatives | Various cancer cell lines | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.